![molecular formula C28H30N6O2S B2793592 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1223913-48-1](/img/no-structure.png)

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

カタログ番号 B2793592

CAS番号:

1223913-48-1

分子量: 514.65

InChIキー: TXHBGFLPHMYJJS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrimidines are a class of compounds that have been developed as functionalized ligands to target adenosine receptors . They are used to create multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

Synthesis Analysis

The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrimidine scaffold is chosen as a pharmacophore for the adenosine receptors . It is substituted at the 5 position with reactive linkers of different lengths . These compounds are then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .Molecular Structure Analysis

The preferred binding mode at the single receptor is driven by the substitution present at the 5 position . Computational studies suggest different binding modes for developed compounds at the three receptors .Chemical Reactions Analysis

The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrimidine scaffold is functionalized with reactive linkers of different lengths at the 5 position . This functionalization is useful to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .科学的研究の応用

- Researchers have investigated the potential of this compound as an anti-tumor agent. Specifically, compound 22i demonstrated excellent activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. It also exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

- Researchers functionalized derivatives of this scaffold with reactive linkers to create multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic agents .

Anti-Tumor Activity

Adenosine Receptor Modulation

Delayed Fluorescence Materials

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(2-ethyl-6-methylphenyl)acetamide, which is synthesized from 2-ethyl-6-methylaniline and acetic anhydride. These two intermediates are then coupled using 2-bromoacetyl bromide to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "2-ethyl-6-methylaniline", "acetic anhydride", "2-bromoacetyl bromide" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of potassium carbonate and DMF to form 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl nitro compound.", "- The nitro compound is then reduced using palladium on carbon and hydrogen gas to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl amine.", "- The amine is then reacted with Lawesson's reagent in the presence of DMF to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(2-ethyl-6-methylphenyl)acetamide:", "- 2-ethyl-6-methylaniline is reacted with acetic anhydride in the presence of pyridine to form N-(2-ethyl-6-methylphenyl)acetamide.", "Coupling of the two intermediates:", "- The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(2-ethyl-6-methylphenyl)acetamide are reacted with 2-bromoacetyl bromide in the presence of triethylamine and DMF to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide." ] } | |

CAS番号 |

1223913-48-1 |

製品名 |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide |

分子式 |

C28H30N6O2S |

分子量 |

514.65 |

IUPAC名 |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |

InChI |

InChI=1S/C28H30N6O2S/c1-4-6-16-36-22-12-10-21(11-13-22)23-17-24-27-30-31-28(33(27)14-15-34(24)32-23)37-18-25(35)29-26-19(3)8-7-9-20(26)5-2/h7-15,17H,4-6,16,18H2,1-3H3,(H,29,35) |

InChIキー |

TXHBGFLPHMYJJS-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC=C5CC)C)C3=C2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

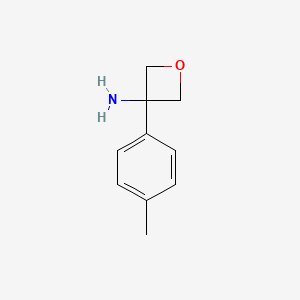

3-(P-Tolyl)oxetan-3-amine

1322200-77-0; 1322878-25-0

![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)

![Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate](/img/structure/B2793515.png)

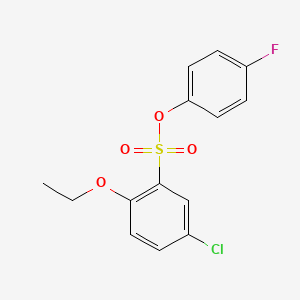

![Ethyl 4-{[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2793517.png)

![N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide](/img/structure/B2793530.png)

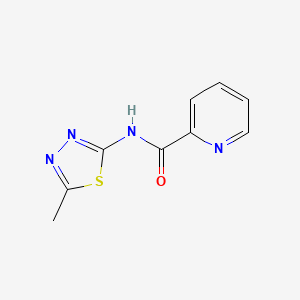

![N-(3-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2793531.png)